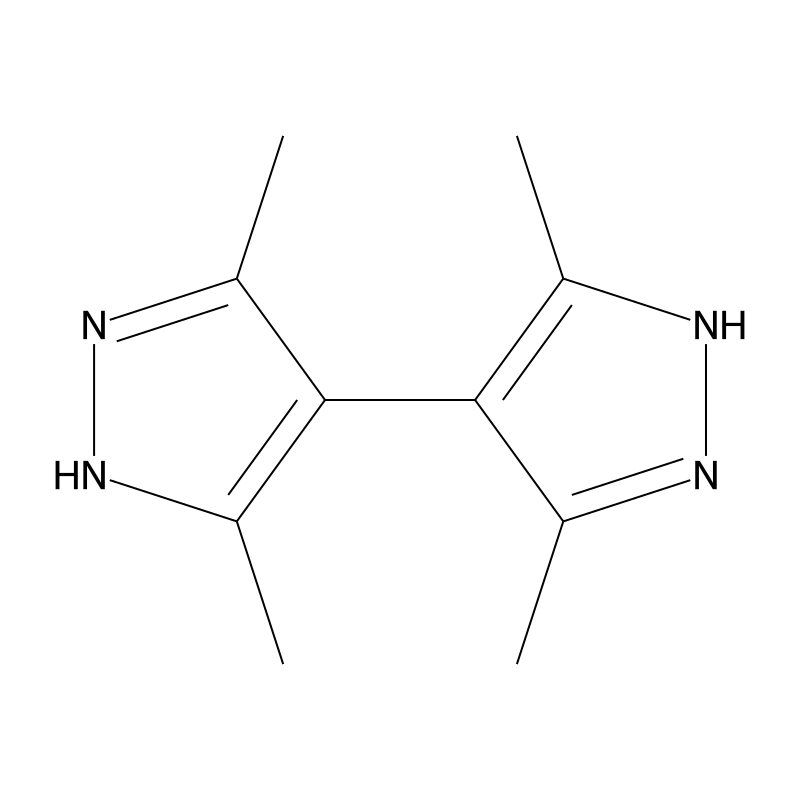

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Coordination Chemistry

Field: Coordination Chemistry

Summary: The compound has been used in the synthesis of binary metal bipyrazolates.

Results: The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings.

Application as an Analytical Reagent

Field: Analytical Chemistry

Summary: 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is used as an analytical reagent.

Application in Silver Coordination Polymers

Summary: 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is known to form interesting coordination polymers with silver (I) ions.

Methods: The coordination polymers were synthesized using a tetramethyl substituted bipyrazole ligand.

Results: The polymers were analyzed using single-crystal X-ray analysis at low temperatures.

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is an organic compound with the molecular formula C10H14N4 and a molecular weight of 190.248 g/mol. It is characterized by its unique structure that consists of two pyrazole rings connected by a biphenyl-like system, with four methyl groups attached at the 3 and 5 positions of each pyrazole ring. This compound is known for its stability and potential applications in various fields including pharmaceuticals and materials science .

- Currently available information suggests TMB is not a widely studied compound, and its mechanism of action is not documented in public scientific databases.

- No safety information on TMB is found in public sources. As with any unknown compound, it's best to exercise caution and assume potential hazards like flammability or reactivity until proper testing is done.

The chemical behavior of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole has been studied in various contexts. Notably, it undergoes oxidation reactions. For instance, when subjected to an HNO3–Fe3+ system, it can yield products such as 1H-pyrazole-3,4,5-tricarboxylic acid. This transformation highlights the compound's reactivity and potential for further derivatization .

Several synthetic routes have been developed to produce 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole. Common methods include:

- Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the bipyrazole structure.

- Methylation: Introducing methyl groups at specific positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Cyclization: This involves cyclizing precursors to form the pyrazole rings under acidic or basic conditions.

These methods allow for the efficient synthesis of the compound while enabling variations in substitution patterns .

The applications of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole span several domains:

- Pharmaceuticals: Its potential anti-inflammatory and anti-cancer properties make it a subject of interest in drug development.

- Agriculture: It may serve as a pesticide or herbicide due to its biological activity against certain pathogens.

- Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

These diverse applications underscore its importance in both research and industry .

Interaction studies involving 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole focus on its binding affinities with various biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Further investigations are required to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Pyrazole | C3H4N2 | Simple structure; used in various organic syntheses |

| 4-Methylpyrazole | C4H6N2 | Methyl group at the 4-position; different reactivity |

| 1H-Pyrazolo[3,4-b]quinoline | C10H8N2 | More complex fused ring system; potential anticancer properties |

| 3-Amino-1H-pyrazole | C3H6N4 | Contains an amino group; different biological activity |

The uniqueness of 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole lies in its specific arrangement of methyl groups and the biphenyl-like connectivity between the pyrazole rings. This configuration enhances its stability and may influence its biological activity compared to simpler pyrazoles .

The synthetic landscape for bipyrazole systems encompasses diverse methodological approaches that have evolved to address the structural complexity and regioselectivity challenges inherent in these heterocyclic frameworks. Traditional synthesis of bipyrazole derivatives generally follows four main strategic pathways that have been extensively documented in the literature. The first approach involves reactions of tetracarbonyl or dihydroxydicarbonyl building units with hydrazines, which provides direct access to the bipyrazole core through double cyclization processes. This methodology has proven particularly effective for constructing symmetrical bipyrazole systems where both pyrazole rings can be formed simultaneously under controlled reaction conditions.

The second established route utilizes pyrazoles bearing difunctional side arms in combination with hydrazines to construct the bipyrazole framework through selective coupling reactions. This approach offers enhanced control over substitution patterns and allows for the introduction of specific functional groups at predetermined positions on the bipyrazole scaffold. The methodology has been successfully employed in the synthesis of various bipyrazole derivatives with different connectivity patterns, including 1,1'-, 1,3'-, 1,4'-, 1,5'-, 3,3'-, 3,4'-, 3,5'-, 4,4'-, 4,5'-, and 5,5'-linked systems.

A third synthetic strategy involves the reaction of pyrazolyl-hydrazines with difunctional compounds such as dicarbonyl, hydroxycarbonyl, ketonitrile, or dinitrile substrates. This methodology enables the formation of one pyrazole ring while utilizing a pre-existing pyrazole moiety as a nucleophilic partner in the coupling process. The approach has demonstrated particular utility in accessing asymmetric bipyrazole derivatives where different substitution patterns are desired on each pyrazole ring.

The fourth major synthetic platform employs metal-catalyzed carbon-carbon cross-coupling reactions of pyrazoles through carbon-hydrogen activation processes. This modern approach has gained significant prominence due to its efficiency and selectivity in forming bipyrazole bonds under mild reaction conditions. Palladium-catalyzed homocoupling reactions have proven particularly effective, as demonstrated in the synthesis of symmetric 4,4'-bipyrazoles using pyrazolylboronic esters with Pd(PPh₃)₄ catalyst in the presence of Cs₂CO₃ base.

Regioselective Approaches for 3,3',5,5'-Tetramethyl Substitution

The regioselective synthesis of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole requires specialized methodological approaches that ensure precise placement of methyl substituents while maintaining the 4,4'-connectivity between pyrazole rings. The most extensively documented synthetic route involves a multi-step process beginning with pyridine and methyl propiolate as starting materials. This methodology proceeds through the initial formation of pyrazole rings via cyclization and functionalization reactions, followed by an amination process that introduces the characteristic nitrogen atoms of the pyrazole system.

The critical coupling step involves the formation of the 4,4'-bipyrazole core through controlled reaction conditions that favor the desired regioisomer while minimizing formation of alternative connectivity patterns. Research has demonstrated that the methyl groups at the 3,3',5,5'-positions provide significant steric hindrance that influences both coupling efficiency and the stability of the resulting bipyrazole framework. This steric effect plays a crucial role in directing the regioselectivity of the coupling reaction and impacts subsequent coordination behavior in metal complex formation.

Alternative synthetic approaches have been developed using bis-hydrazonoyl chlorides as key intermediates in the construction of tetramethyl-substituted bipyrazole derivatives. These methods typically involve the treatment of methyl propiolate with bis-hydrazonoyl chlorides in benzene under reflux conditions with triethylamine, yielding dimethyl 1,1'-diphenyl-3,3'-bipyrazole-4,4'-dicarboxylate derivatives. The regiochemistry of these reactions has been confirmed through comprehensive nuclear magnetic resonance analysis, with specific attention to distinguishing between pyrazole-4-CH and 5-CH protons that exhibit characteristic chemical shifts.

Modified literature procedures for 3,3'-bipyrazole precursors have also been adapted for the synthesis of tetramethyl derivatives, achieving overall yields of approximately 68% through two-step processes. These methodologies typically require controlled temperatures to favor cyclization and coupling reactions while preventing unwanted side reactions. The purification protocols involve recrystallization or chromatographic techniques to remove unreacted starting materials and side products, ensuring the high purity necessary for subsequent applications in coordination chemistry.

Table 1: Synthetic Routes to 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

| Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Pyridine-Methyl Propiolate Route | Pyridine, Methyl propiolate | Multi-step cyclization | Not specified | High regioselectivity |

| Bis-hydrazonoyl Chloride Method | Methyl propiolate, Bis-hydrazonoyl chlorides | Benzene reflux, TEA | Variable | Controlled substitution pattern |

| Modified Literature Procedure | 3,3'-Bipyrazole precursors | Two-step functionalization | 68 | Established methodology |

| Direct Methylation | Pre-formed bipyrazole | Methylation conditions | Variable | Simple functional group introduction |

Crystal Structure Analysis via X-ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and packing arrangements of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole and its coordination complexes. Crystallographic studies have revealed critical structural information including bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of this bipyrazole derivative. The crystal structure determination typically requires high-quality single crystals with minimum dimensions of 0.1 mm, which are analyzed using monochromatic X-ray radiation to produce characteristic diffraction patterns.

Comprehensive crystallographic analysis of the manganese chloride complex [H₂Me₄bpz][MnCl₄] has provided detailed insights into the protonation state and coordination behavior of the tetramethyl bipyrazole ligand. Single crystal structure determination at 100 K revealed needle-like crystals in an orthorhombic crystal system, with the asymmetric unit containing an isolated chloride ion, one half of a tetrahedral [MnCl₄]²⁻ anion, a [H₂Me₄bpz]²⁺ dication, and one half of a water molecule. This structural analysis confirmed the protonation of both nitrogen atoms in the bipyrazole system and demonstrated the role of hydrogen bonding in stabilizing the crystal structure.

Silver(I) coordination polymers incorporating 3,3',5,5'-tetramethyl-4,4'-bipyrazole have been extensively characterized through single-crystal X-ray diffraction analyses, revealing diverse structural motifs and interpenetration patterns. These studies have demonstrated that the tetramethyl substitution pattern significantly influences the coordination geometry and prevents network interpenetration, which is crucial for gas sorption applications. The crystal structures typically exhibit coordination chains with specific angular relationships between successive layers, adopting angles of approximately 78.9° that result in nearly orthogonal mutual orientations and Lincoln log-like stacking patterns.

The crystallographic data for coordination polymers formed with dicarboxylate ligands have revealed interesting structural features including seven compounds with general formulas [Ag₂(bpz)₄(mal)·7H₂O], [Ag₂(bpz)₃(suc)], and related derivatives. These structures demonstrate the versatility of the tetramethyl bipyrazole ligand in forming diverse coordination frameworks with varying dimensionalities and pore structures. The X-ray diffraction analyses have been complemented by infrared spectroscopy, elemental analyses, powder X-ray diffraction, and thermogravimetric analyses to provide comprehensive structural characterization.

Table 2: Crystallographic Parameters for 3,3',5,5'-Tetramethyl-4,4'-bipyrazole Complexes

| Complex | Crystal System | Space Group | Temperature (K) | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|---|---|

| [H₂Me₄bpz][MnCl₄] | Orthorhombic | Not specified | 100 | Not specified | Needle-like crystals, hydrogen bonding |

| Silver(I) coordination polymers | Various | Various | Low temperature | Variable | Interpenetrated networks, gas sorption properties |

| [Ag(CF₃CO₂)(Me₄bpzH₂)] | Not specified | Not specified | Not specified | Not specified | Enhanced solubility, trifluoromethyl coordination |

| Tetramethyl bipyrazole frameworks | Various | Various | Variable | Variable | Thermal stability above 300°C |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole through detailed analysis of proton and carbon-13 chemical environments. ¹H-Nuclear magnetic resonance spectroscopy in deuterated chloroform at 500 MHz reveals a characteristic singlet at δ 2.18 ppm corresponding to the twelve methyl protons attached to the pyrazole rings. When analyzed in deuterated methanol, the methyl proton signal appears as a broad singlet at δ 2.05 ppm, indicating rapid exchange processes in protic solvents. The absence of additional aromatic proton signals confirms the complete substitution pattern and symmetric nature of the bipyrazole framework.

¹³C-Nuclear magnetic resonance analysis in deuterated methanol at 125 MHz provides detailed information about the carbon framework of the molecule. The spectrum exhibits distinct signals at δ 9.8 ppm and δ 12.2 ppm, corresponding to the methyl carbons at the 3- and 5-positions of the pyrazole rings. The quaternary carbon at the 4-position of each pyrazole ring appears at δ 109.8 ppm, while the substituted carbons at positions 3 and 5 resonate at δ 139.6 ppm and δ 149.4 ppm respectively. This ¹³C-nuclear magnetic resonance data confirms the expected molecular structure and provides definitive assignment of carbon environments within the bipyrazole framework.

Infrared spectroscopy analysis using potassium bromide pellets reveals characteristic vibrational modes that confirm the presence of nitrogen-hydrogen bonds and the aromatic pyrazole system. The infrared spectrum typically exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations, carbon-carbon aromatic stretching modes, and characteristic methyl group deformation vibrations. These spectroscopic features provide fingerprint identification for the compound and enable monitoring of chemical transformations during synthesis and coordination complex formation.

Mass spectrometry characterization confirms the molecular ion peak corresponding to the molecular weight of 190.25 g/mol for the tetramethyl bipyrazole derivative. The mass spectral fragmentation pattern typically shows characteristic loss of methyl groups and pyrazole ring fragmentations that provide structural confirmation. Advanced ionization techniques have been employed to analyze the compound in various chemical environments, including electrospray ionization methods that preserve the molecular ion while providing detailed fragmentation information for structural elucidation.

Table 3: Spectroscopic Characterization Data for 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

| Spectroscopic Method | Solvent/Conditions | Key Signals/Frequencies | Assignments |

|---|---|---|---|

| ¹H-NMR (500 MHz) | CDCl₃ | δ 2.18 ppm (s, 12H) | Methyl protons (3,3',5,5'-positions) |

| ¹H-NMR (500 MHz) | CD₃OD | δ 2.05 ppm (s, br, 12H) | Methyl protons (exchange broadened) |

| ¹³C-NMR (125 MHz) | CD₃OD | δ 9.8, 12.2 ppm | 3- or 5-methyl carbons |

| ¹³C-NMR (125 MHz) | CD₃OD | δ 109.8 ppm | Pyrazole 4-carbon |

| ¹³C-NMR (125 MHz) | CD₃OD | δ 139.6, 149.4 ppm | 3- or 5-pyrazole carbons |

| IR Spectroscopy | KBr pellet | Various cm⁻¹ | N-H stretching, aromatic C-C |

| Mass Spectrometry | Various ionization | m/z 190.25 | Molecular ion peak |

Fundamental Molecular Properties

The molecular architecture of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole consists of two pyrazole rings joined by a direct carbon-carbon bond at the 4-positions [1] [3]. Each pyrazole ring contains nitrogen atoms at positions 1,2 and 1',2' respectively, with methyl groups occupying the 3,3',5,5'-positions [2] [7]. The presence of nitrogen-hydrogen bonds allows the compound to participate in hydrogen bonding interactions, making it particularly valuable for coordination chemistry applications [6] [9].

Table 1: Fundamental Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₄ | [1] [2] [3] |

| CAS Registry Number | 4054-67-5 | [1] [2] [3] |

| Molecular Weight (g/mol) | 190.25 | [1] [2] [3] |

| Exact Mass (Da) | 190.121846464 | [3] |

| Physical State (20°C) | Solid | [2] |

| Appearance | Crystalline solid | [7] |

| Topological Polar Surface Area (Ų) | 57.4 | [3] |

| Heavy Atom Count | 14 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| XLogP3-AA | 1.7 | [3] |

| Complexity Score | 186 | [3] |

| Solubility | Soluble in methanol, chloroform | [7] |

| Thermal Decomposition Temperature (°C) | >300 | [4] |

The compound exhibits remarkable thermal stability, with decomposition temperatures exceeding 300°C, making it suitable for high-temperature applications in coordination polymer synthesis [4]. The methyl groups at positions 3,3',5,5' contribute to increased lipophilicity while maintaining the hydrogen bonding capability of the nitrogen-hydrogen groups [7].

Structural Characteristics and Tautomerism

The bipyrazole system displays interesting structural features related to tautomerism and conformational flexibility [10] [11] [12]. Research on pyrazole tautomerism indicates that electron-donating substituents like methyl groups tend to stabilize specific tautomeric forms [11] [13]. In the case of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole, the methyl substituents influence the tautomeric equilibrium and hydrogen bonding patterns [12] [14].

Crystallographic studies reveal that the compound adopts a nearly coplanar arrangement of the pyrazole rings, with the nitrogen-hydrogen groups participating in intermolecular hydrogen bonding [3] [15]. The dihedral angle between the pyrazole planes is minimal, indicating effective conjugation across the bipyrazole system [16]. This planar arrangement facilitates π-π stacking interactions and contributes to the compound's ability to form stable coordination frameworks [15].

Coordination Chemistry Properties

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole demonstrates exceptional versatility as a ligand in coordination chemistry, forming stable complexes with various transition metals [4] [5] [6]. The compound can coordinate through multiple modes, including bridging coordination between metal centers and chelating coordination to single metal ions [9].

Table 2: Metal Coordination Complexes and Structural Properties

| Metal Ion | Complex Formula | Structure Type | Thermal Stability | Reference |

|---|---|---|---|---|

| Zinc(II) | [Zn(Me₄BPZ)] | 3D porous framework | Decomposes >300°C | [4] |

| Cobalt(II) | [Co(Me₄BPZ)] | 3D porous framework | Decomposes >300°C | [4] |

| Cadmium(II) | [Cd(Me₄BPZ)] | 3D nonporous network | Decomposes >300°C | [4] |

| Copper(II) | [Cu(Me₄BPZ)] | 3D porous framework | Decomposes >300°C | [4] |

| Silver(I) | [Ag(CF₃CO₂)(Me₄bpzH₂)] | 1D coordination polymer | Thermally stable | [5] [6] |

The solvothermal reactions between 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole and transition metal salts promote the formation of coordination polymers with distinct structural architectures [4]. Zinc and cobalt complexes adopt isostructural three-dimensional porous networks containing square-shaped channels, while cadmium forms three-dimensional nonporous networks with homochiral helical arrangements [4].

Chemical Reactivity and Transformation Pathways

The chemical reactivity of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole encompasses several important reaction types, including oxidation, reduction, and substitution reactions . The compound can undergo oxidation using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives [17].

Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially modifying the pyrazole ring system or associated functional groups . The methyl groups on the pyrazole rings can undergo substitution reactions with appropriate reagents under specific conditions [18].

The thermal decomposition behavior of pyrazole derivatives indicates that the initial decomposition stage typically involves the loss of substituent groups, with the pyrazole core remaining stable at elevated temperatures [19] [20]. Research on similar tetramethyl-substituted heterocycles shows decomposition temperatures above 250°C, with the specific decomposition pattern dependent on the substitution pattern [21].

Spectroscopic Properties and Characterization

Comprehensive spectroscopic analysis provides detailed insights into the molecular structure and electronic properties of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole [6] [22] [23]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns for the methyl substituents and exchangeable nitrogen-hydrogen protons [24] [25].

Table 3: Spectroscopic Characterization Properties

| Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Characteristic methyl signals, nitrogen-hydrogen protons exchangeable | [16] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, methyl carbons clearly resolved | [24] |

| Infrared Spectroscopy | Nitrogen-hydrogen stretch ~3150 cm⁻¹, carbon-nitrogen vibration ~1600 cm⁻¹ | [16] |

| Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 190 | [3] |

| Ultraviolet-Visible Spectroscopy | Ligand-centered fluorescence ~330 nanometers, phosphorescence ~400 nanometers | [6] |

Infrared spectroscopy analysis reveals strong absorptions corresponding to nitrogen-hydrogen stretching vibrations around 3150 cm⁻¹ and carbon-nitrogen vibrations near 1600 cm⁻¹ [16]. These characteristic frequencies provide definitive identification of the bipyrazole structure and can be used to monitor coordination to metal centers [26] [27].

Photoluminescence studies of silver coordination polymers containing this ligand demonstrate both fluorescence and phosphorescence properties [6]. The high-energy band at approximately 330 nanometers corresponds to ligand-centered fluorescence, while the low-energy band at approximately 400 nanometers results from ligand-centered phosphorescence enhanced by the heavy atom effect [6].

Hydrogen Bonding and Supramolecular Assembly

The nitrogen-hydrogen groups in 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole participate in extensive hydrogen bonding networks that influence both solution behavior and solid-state structures [9] [28] [15]. Research on hydrogen bonding patterns in bipyrazolium salts reveals three main coordination modes that support linear joints of cationic moieties [15].

The compound forms stable hydrogen bonds with various acceptor atoms, including oxygen, fluorine, chlorine, and iodine [28] [15]. These interactions contribute to the formation of supramolecular architectures and influence the solubility and crystallization behavior of the compound [15]. The strength and directionality of these hydrogen bonds can be modulated by changing the counterions or reaction conditions [15].